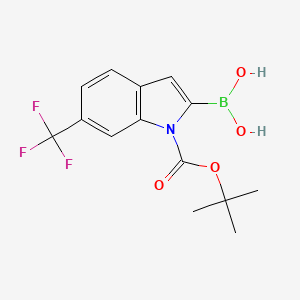

1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester (9CI)

説明

The compound 1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester (9CI) is a boronic acid-containing indole derivative with a tert-butyl ester group. Its structure features a trifluoromethyl (-CF₃) substituent at position 6 and a boronic acid (-B(OH)₂) group at position 2 of the indole core.

特性

IUPAC Name |

[1-[(2-methylpropan-2-yl)oxycarbonyl]-6-(trifluoromethyl)indol-2-yl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BF3NO4/c1-13(2,3)23-12(20)19-10-7-9(14(16,17)18)5-4-8(10)6-11(19)15(21)22/h4-7,21-22H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNZYZHHJULUHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BF3NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

化学反応の分析

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a catalyst or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of reduced indole derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

科学的研究の応用

This compound has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling.

Biology: Investigated for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The indole core can bind to various receptors and enzymes, while the boronic acid group can form reversible covalent bonds with biological targets. The trifluoromethyl group enhances the compound's stability and lipophilicity, allowing it to penetrate cell membranes more effectively.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural differences between the target compound and its analogs:

Impact of Substituents on Reactivity and Stability

- Trifluoromethyl (-CF₃) vs. Chloro (-Cl): The -CF₃ group in the target compound is strongly electron-withdrawing, enhancing metabolic stability and binding affinity in drug candidates compared to the electron-withdrawing but less stable -Cl group in the 4-chloro analog .

- BOC-Protected Amino vs. Boronic Acid: The bisBOC-amino group in ’s compound increases steric bulk and reduces solubility but offers protection during synthetic steps, unlike the boronic acid group, which is directly reactive in cross-coupling .

- Ester Groups: The tert-butyl ester in the target compound resists hydrolysis better than the ethyl ester in the Efavirenz impurity (), making it preferable for prolonged storage .

Research Findings and Data

生物活性

1H-Indole-1-carboxylic acid, 2-borono-6-(trifluoromethyl)-, 1-(1,1-dimethylethyl) ester (9CI), with a CAS number of 875558-27-3, is a synthetic compound notable for its unique structural characteristics, including an indole ring, boron atom, and trifluoromethyl groups. Its molecular formula is C₁₄H₁₅BF₃NO₄, and it has a molar mass of approximately 329.08 g/mol. This compound is of interest in various fields such as pharmaceuticals and materials science due to its potential biological activities.

Chemical Structure

The compound's structure can be represented as follows:

- Indole Ring: A bicyclic structure that contributes to the compound's biological activity.

- Boron Atom: Imparts unique reactivity and potential interactions in biological systems.

- Trifluoromethyl Group: Enhances lipophilicity and may influence pharmacokinetics.

Antiviral Properties

Research indicates that indole derivatives exhibit significant antiviral activities, particularly against HIV. For instance, indole-2-carboxylic acid derivatives have been identified as promising scaffolds for the development of integrase inhibitors. These compounds can effectively impair viral replication by chelating with metal ions in the active site of integrase enzymes.

A study demonstrated that indole-2-carboxylic acid inhibited the strand transfer of integrase with an IC50 value of 32.37 μM, indicating its potential as an HIV-1 integrase inhibitor . Further optimizations of these compounds have led to derivatives with improved inhibitory effects, such as compound 17a, which exhibited an IC50 value of 3.11 μM .

Antitumor Activity

Indole derivatives are also recognized for their antitumor properties. Several studies have shown that compounds containing indole rings can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Antibacterial and Antifungal Activities

Indole-based compounds have demonstrated antibacterial and antifungal activities. For example, certain indole derivatives have been found to inhibit the growth of bacterial strains such as Staphylococcus aureus and Escherichia coli. Similarly, antifungal activity has been reported against Candida species.

Summary of Biological Activities

| Activity Type | Compound | IC50 Value | Mechanism |

|---|---|---|---|

| Antiviral | Indole-2-carboxylic acid | 32.37 μM | Integrase inhibition |

| Antiviral | Compound 17a | 3.11 μM | Enhanced integrase inhibition |

| Antitumor | Various indole derivatives | Varies | Apoptosis induction |

| Antibacterial | Indole derivatives | Varies | Growth inhibition |

| Antifungal | Indole derivatives | Varies | Growth inhibition |

Case Study 1: HIV Integrase Inhibition

In a recent study focusing on the biological evaluation of indole derivatives, it was found that specific modifications to the indole scaffold significantly enhanced antiviral activity against HIV integrase. The introduction of hydrophobic substituents at the C3 position improved binding affinity and inhibitory potency .

Case Study 2: Antifouling Applications

Another research effort explored the synthesis and biological activities of indole-1-carboxylic acid aryl esters as marine antifouling agents. These compounds exhibited significant inhibitory effects on the growth of marine organisms, suggesting potential applications in coating technologies .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing the target compound?

- Methodology : A multi-step synthesis is typically employed:

Indole core formation : Use palladium-catalyzed cross-coupling (e.g., Larock indole synthesis) to introduce substituents at the 6-position (trifluoromethyl group).

Boronation : Introduce the 2-borono group via Miyaura borylation, using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) under inert conditions.

Esterification : Protect the 1-carboxylic acid moiety with a tert-butyl ester via Steglich esterification (DCC/DMAP) to enhance stability during purification .

- Key considerations : Monitor reaction progress via TLC or LC-MS, and confirm regioselectivity using NOESY NMR or X-ray crystallography.

Q. How can the compound’s structure be validated using spectroscopic techniques?

- NMR characterization :

- 1H NMR : Expect aromatic proton signals for the indole core (δ 7.1–8.3 ppm), a singlet for the tert-butyl group (δ 1.4 ppm), and splitting patterns for the trifluoromethyl (CF₃) group (δ ~4.0 ppm, coupling with adjacent protons).

- 19F NMR : A distinct singlet near δ -60 ppm confirms the CF₃ group.

- 11B NMR : A peak at δ 30–35 ppm indicates the boronic acid/ester functionality .

- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., [M+H]⁺ for C₁₆H₁₆BF₃NO₃).

Advanced Research Questions

Q. How does the borono group influence reactivity in cross-coupling or enzyme inhibition studies?

- Cross-coupling applications : The borono group enables Suzuki-Miyaura coupling with aryl halides, making the compound a versatile intermediate for bioconjugation or library synthesis. Optimize conditions (base, solvent, catalyst) to avoid protodeboronation.

- Enzyme inhibition : Boronic acids are known to reversibly inhibit serine proteases (e.g., proteasome subunits). Test inhibition kinetics (IC₅₀, Kᵢ) using fluorogenic substrates and compare with non-boronated analogs to isolate the borono group’s contribution .

Q. What computational methods can model the electronic effects of the trifluoromethyl group?

- Density Functional Theory (DFT) :

Optimize the geometry using B3LYP/6-31G(d).

Calculate electrostatic potential maps to visualize electron-withdrawing effects of CF₃ on the indole core.

Compare HOMO-LUMO gaps with non-fluorinated analogs to predict reactivity differences.

- Molecular dynamics (MD) : Simulate interactions with hydrophobic enzyme pockets to rationalize enhanced binding affinity due to CF₃ .

Q. How to resolve contradictions in reported solubility or stability data?

- Case example : If literature reports conflicting solubility in DMSO vs. THF:

Reproduce experiments : Test solubility under controlled humidity (boronic esters are hygroscopic).

Purity analysis : Use HPLC to rule out degradation products (e.g., free boronic acid).

Environmental factors : Confirm inert atmosphere during storage (argon/vacuum) to prevent hydrolysis of the tert-butyl ester .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。